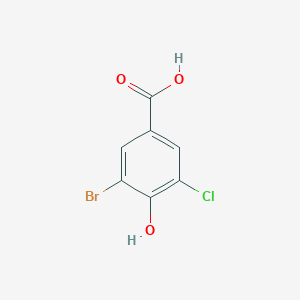

3-Bromo-5-chloro-4-hydroxybenzoic acid

Description

3-Bromo-5-chloro-4-hydroxybenzoic acid (C₇H₄BrClO₃; molecular weight ≈247.46 g/mol) is a halogenated benzoic acid derivative with bromo (position 3), chloro (position 5), and hydroxy (position 4) substituents. Its structure combines electron-withdrawing halogens and a polar hydroxy group, rendering it highly acidic and reactive. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its ability to undergo nucleophilic substitution and metal-catalyzed coupling reactions .

Propriétés

IUPAC Name |

3-bromo-5-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRKIIWTPCKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023291 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118276-15-6 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromo-5-chloro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-hydroxybenzoic acid. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. For example, bromination can be achieved using bromine in the presence of a catalyst, while chlorination can be carried out using chlorine gas or a chlorinating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-5-chloro-4-hydroxybenzoic acid serves as a valuable building block in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Aromatic Substitution: The bromine and chlorine substituents can be replaced with other functional groups.

- Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has potential applications in drug development due to its biological activity:

- Antimicrobial Activity: Research indicates that it exhibits significant inhibitory effects against various pathogens, making it a candidate for agricultural fungicides.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be useful for treating conditions like cancer or metabolic disorders .

Biological Research

In biological studies, this compound is used to investigate the effects of halogenated aromatic acids on biological systems:

- Probe for Enzyme-Substrate Interactions: It can help elucidate metabolic pathways and enzyme activities .

Case Studies

Case Study 1: Agricultural Application

A field trial demonstrated that the application of this compound significantly reduced fungal infections in crops, leading to improved yields compared to untreated controls. This study highlights its potential as an effective fungicide in agriculture.

Case Study 2: Medicinal Chemistry

In a study focused on developing new therapeutic agents, researchers explored the potential of this compound as a lead for drugs targeting enzyme dysregulation. Its ability to inhibit specific enzymes suggests utility in treating diseases associated with metabolic disorders .

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects and Reactivity

The electronic and steric effects of substituents critically influence the chemical behavior of benzoic acid derivatives:

3-Bromo-5-hydroxy-4-methoxybenzoic acid (C₈H₇BrO₄; MW 247.04):

- Replaces the chloro group (position 5) with a methoxy group (position 4).

- The methoxy group is electron-donating, reducing acidity compared to the target compound. This increases lipophilicity, enhancing membrane permeability in drug design .

- Similarity score: 0.95 (indicating high structural overlap but distinct electronic profiles) .

3,5-Dibromo-4-hydroxybenzoic acid (C₇H₄Br₂O₃; MW 280.81):

Methyl 3-bromo-5-chloro-2-hydroxybenzoate (C₉H₇BrClO₃; MW 265.47):

Physical and Chemical Properties

| Compound Name | Molecular Weight | pKa (Carboxylic Acid) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Bromo-5-chloro-4-hydroxybenzoic acid | 247.46 | ~2.1 (estimated) | Moderate | 210–215 (decomposes) |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 247.04 | ~2.8 | Low | 195–200 |

| 3,5-Dibromo-4-hydroxybenzoic acid | 280.81 | ~1.9 | Moderate | 225–230 |

| Methyl 3-bromo-5-chloro-2-hydroxybenzoate | 265.47 | N/A (ester) | Low | 145–150 |

Key Research Findings

- Synthetic Utility : The hydroxy group at position 4 in the target compound enables regioselective functionalization, a trait exploited in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

- Crystallography : Structural analogs like 3-bromo-5-iodo-4-methylbenzoic acid (MW 240.05) have been studied using SHELX software for crystallographic refinement, highlighting the importance of halogen placement in lattice stability .

- Toxicity Profile : Brominated benzoic acids generally exhibit moderate to low acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents), but chloro derivatives may pose higher risks of bioaccumulation .

Activité Biologique

Overview

3-Bromo-5-chloro-4-hydroxybenzoic acid (CAS No. 118276-15-6) is an organic compound with the molecular formula C₇H₄BrClO₃. Its structure features bromine and chlorine substituents on the benzene ring, which influence its chemical reactivity and biological activity. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 251.46 g/mol |

| CAS Number | 118276-15-6 |

| Chemical Structure | Structure |

| Solubility | Soluble in organic solvents |

Synthesis

This compound can be synthesized through a series of chemical reactions involving the bromination and chlorination of 4-hydroxybenzoic acid. The synthesis typically requires controlled conditions to ensure selective substitution at the desired positions on the benzene ring. Common methods include:

- Bromination : Using bromine in the presence of a catalyst.

- Chlorination : Conducted with chlorine gas or chlorinating agents under specific conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity and specificity towards these targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various halogenated benzoic acids, including this compound, against common bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

- Anti-inflammatory Properties : Research has shown that derivatives of halogenated benzoic acids exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific role of this compound in this context remains under investigation but shows promise based on structural activity relationship studies .

- Antioxidant Activity : Some studies suggest that compounds with hydroxyl groups can exhibit antioxidant properties by scavenging free radicals. The presence of both hydroxyl and halogen substituents in this compound may enhance its antioxidant capacity .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₄BrClO₃ | Antimicrobial, anti-inflammatory |

| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | Moderate antimicrobial activity |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromo-5-chloro-4-hydroxybenzoic acid, and what methodological challenges arise during its preparation?

- Answer: The compound is typically synthesized via halogenation and hydroxylation of benzoic acid derivatives. A common approach involves regioselective electrophilic substitution on a pre-functionalized aromatic ring. For example, bromination and chlorination steps must be carefully controlled to avoid over-halogenation or positional isomerism. Evidence from analogous compounds (e.g., 3-bromo-5-iodobenzoic acid) suggests the use of Sonogashira coupling or Heck reactions for introducing substituents . Purification often requires recrystallization or column chromatography due to polar functional groups (hydroxy and carboxylic acid), which complicate solubility. Yield optimization may involve adjusting reaction temperature and catalyst loading .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

- Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., deshielding of the hydroxy group at δ 10–12 ppm).

- IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm), carboxylic acid (2500–3300 cm), and C-Br/Cl (550–800 cm) confirm functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H] at m/z 264.89 for CHBrClO).

- X-ray Crystallography: SHELX software refines crystal structures to resolve halogen/hydroxy spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported detection levels of this compound in environmental samples?

- Answer: Discrepancies in environmental concentrations (e.g., <1.90 ng/L in drinking water ) may arise from:

- Analytical Variability: Differences in HPLC-UV/MS detection limits or sample preparation (e.g., solid-phase extraction efficiency).

- Matrix Effects: Interference from co-occurring disinfection byproducts (e.g., 3,5-dibromo-4-hydroxybenzoic acid ).

- Geographic Variation: Source water bromide/chloride ratios influence halogenation during disinfection.

- Mitigation: Standardize protocols (e.g., EPA Method 552.3) and use isotope dilution MS for quantification .

Q. What computational strategies predict the reactivity of this compound in substitution or coupling reactions?

- Answer:

- DFT Calculations: Model electrophilic aromatic substitution (EAS) to predict regioselectivity. The hydroxy and carboxylic acid groups direct incoming electrophiles to the para position relative to existing halogens.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilic displacement of bromine).

- Docking Studies: Predict binding affinity in biological systems (e.g., enzyme inhibition assays for potential pharmaceutical intermediates) .

Q. How can crystallographic data inconsistencies for halogenated benzoic acids be addressed during structural refinement?

- Answer:

- Software Tools: SHELXL refines disordered halogen positions using restraints (ISOR, DELU) and anisotropic displacement parameters.

- Twinned Data: For crystals with pseudo-merohedral twinning, HKLF 5 format in SHELX separates overlapping reflections .

- Validation: Check R and CCDC deposition standards to ensure structural reproducibility.

Methodological Considerations

Q. What experimental designs optimize the synthesis of this compound while minimizing byproducts?

- Answer:

- Stepwise Halogenation: Introduce bromine first (via NBS in DCM), followed by chlorination (SOCl) to reduce steric clashes.

- Protecting Groups: Temporarily block the hydroxy group (e.g., acetyl protection) to prevent oxidation during reaction steps.

- In Situ Monitoring: Use TLC or inline IR to track intermediate formation and halt reactions at optimal conversion .

Q. What are the key challenges in quantifying this compound in complex environmental matrices?

- Answer:

- Low Concentrations: Requires preconcentration techniques (e.g., lyophilization or SPE cartridges).

- Co-Eluting Compounds: Use tandem MS (MS/MS) with MRM transitions to enhance specificity.

- Degradation: Stabilize samples at pH 2–3 and 4°C to prevent photolytic or microbial breakdown .

Data Interpretation and Reproducibility

Q. How should researchers address irreproducible biological activity data for derivatives of this compound?

- Answer:

- Purity Verification: Confirm compound integrity via HPLC (>95% purity) and elemental analysis.

- Assay Conditions: Standardize cell culture media (e.g., serum-free to avoid protein binding) and control oxygen levels.

- Open Data Practices: Share raw data (e.g., via Zenodo) to enable meta-analyses and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.